Sodium cetostearyl sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;hexadecyl sulfate;octadecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O4S.C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-18H2,1H3,(H,19,20,21);2-16H2,1H3,(H,17,18,19);/q;;+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBALUNQCMWJSU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70NaO8S2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207925 | |

| Record name | Sodium cetostearyl sulfate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

694.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59186-41-3 | |

| Record name | Sodium cetostearyl sulfate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059186413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium cetostearyl sulfate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sodium Cetostearyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Sodium cetostearyl sulfate (B86663) is a widely utilized anionic surfactant in the pharmaceutical, cosmetic, and personal care industries. Its efficacy as an emulsifier, detergent, and wetting agent is intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of these characteristics, including detailed experimental protocols for their determination and a summary of key quantitative data.

Chemical and Physical Properties

Sodium cetostearyl sulfate is the sodium salt of a mixture of cetyl and stearyl sulfates.[1][2][3] It is a white to faintly yellow, amorphous or crystalline powder or granule with a faint, characteristic odor.[4] The material is soluble in hot water, forming an opalescent solution, and is practically insoluble in cold water.[4] It is partly soluble in ethanol.

Table 1: General Physicochemical Properties

| Property | Value |

| Appearance | White or pale yellow, amorphous or crystalline powder/granules.[4] |

| Odor | Faint, characteristic odor. |

| Solubility | Soluble in hot water (forms an opalescent solution), practically insoluble in cold water, and partly soluble in 96% ethanol.[4] |

| pH (1% solution) | 8.0 - 10.0 |

| Composition | A mixture of sodium cetyl sulfate and sodium stearyl sulfate. According to the USP, it contains not less than 40.0% sodium cetyl sulfate, and the sum of sodium cetyl sulfate and sodium stearyl sulfate is not less than 90.0% (on an anhydrous basis).[2][5] |

Table 2: Molecular Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C34H70Na2O8S2[6] | 717.02[6][7] |

| Sodium Cetyl Sulfate | C16H33NaO4S[8] | 344.5[8] |

| Sodium Stearyl Sulfate | C18H37NaO4S[9] | 372.5[9] |

Surfactant Properties

The performance of this compound as a surfactant is defined by several key parameters that govern its behavior at interfaces and in solution.

Table 3: Surfactant-Related Physicochemical Data

| Property | Value |

| Critical Micelle Concentration (CMC) | Data not available in the searched sources. |

| Surface Tension at CMC | Data not available in the searched sources. |

| Hydrophile-Lipophile Balance (HLB) | Data not available in the searched sources. |

| Krafft Temperature | Data not available in the searched sources. |

Note: While specific experimental values for the CMC, surface tension at CMC, HLB, and Krafft temperature of this compound were not found in the provided search results, the experimental protocols below describe how these critical parameters can be determined.

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its effective application. The following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductometry

The CMC of an ionic surfactant like this compound can be determined by measuring the change in electrical conductivity of its aqueous solutions at various concentrations.

Principle: Below the CMC, the conductivity of the solution increases linearly with the surfactant concentration due to the presence of individual ions. Above the CMC, the rate of increase in conductivity decreases because the newly added surfactant molecules form micelles. These micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions, reducing the total number of effective charge carriers. The CMC is identified as the concentration at which this change in the slope of the conductivity versus concentration plot occurs.

Apparatus and Reagents:

-

Conductivity meter with a dipping electrode

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Analytical balance

-

This compound

-

Deionized water

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 10 mM) in deionized water. Ensure the temperature is above the Krafft temperature to ensure solubility.

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

-

Calibrate the conductivity meter according to the manufacturer's instructions.

-

For each solution, place a known volume into a beaker with a magnetic stir bar and allow it to equilibrate to a constant temperature.

-

Immerse the conductivity probe into the solution, ensuring it does not touch the sides or bottom of the beaker.

-

Record the conductivity reading once it stabilizes.

-

Plot the measured conductivity (κ) as a function of the surfactant concentration (C).

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Determination of Surface Tension by the Wilhelmy Plate Method

The surface tension of this compound solutions can be measured using a tensiometer equipped with a Wilhelmy plate.

Principle: The Wilhelmy plate method measures the force exerted on a thin platinum plate that is brought into contact with the liquid surface. This force is directly proportional to the surface tension of the liquid. By measuring the surface tension of solutions with varying surfactant concentrations, the CMC can also be determined from the inflection point in the surface tension versus log-concentration plot.

Apparatus and Reagents:

-

Surface tensiometer with a Wilhelmy plate

-

Glass sample vessels

-

Micropipettes

-

This compound

-

Deionized water

Procedure:

-

Clean the Wilhelmy plate thoroughly, typically by flaming it to remove any organic contaminants.

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Place a solution in the sample vessel and position it on the tensiometer stage.

-

Bring the Wilhelmy plate into contact with the surface of the solution.

-

The instrument will measure the force required to maintain the plate at the interface. This force is used to calculate the surface tension.

-

Repeat the measurement for each concentration.

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The concentration at which the surface tension ceases to decrease significantly and plateaus corresponds to the CMC.

Determination of the Krafft Temperature

The Krafft temperature is the temperature at which the solubility of an ionic surfactant equals its CMC.[10]

Principle: Below the Krafft temperature, the solubility of the surfactant is low, and it exists as hydrated crystals. As the temperature is increased, the solubility rises. At the Krafft temperature, there is a sharp increase in solubility as micelles begin to form.[11] This transition can be detected by monitoring a physical property that is sensitive to the state of the surfactant in solution, such as conductivity or turbidity.

Apparatus and Reagents:

-

Conductivity meter with a temperature probe or a spectrophotometer

-

Controlled temperature water bath

-

Magnetic stirrer and stir bar

-

Beaker or cuvette

-

This compound solution of a known concentration (above the CMC)

Procedure (using conductivity):

-

Prepare a solution of this compound at a concentration known to be above its CMC.

-

Cool the solution to a temperature where the surfactant precipitates.

-

Place the beaker containing the solution in a controlled temperature water bath and begin to heat it slowly and uniformly while stirring.

-

Monitor and record the conductivity and temperature of the solution at regular intervals.

-

Plot the conductivity as a function of temperature.

-

The plot will show a sharp increase in the slope at the point where the hydrated crystals dissolve to form micelles. The temperature at this inflection point is the Krafft temperature.

Visualizations

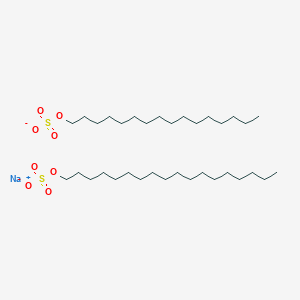

Chemical Structure of this compound

Caption: Chemical components of this compound.

Experimental Workflow for CMC Determination by Conductometry

Caption: Workflow for CMC determination using the conductivity method.

References

- 1. lesielle.com [lesielle.com]

- 2. This compound [drugfuture.com]

- 3. View Attachment [cir-reports.cir-safety.org]

- 4. This compound [chemicalbook.com]

- 5. This compound [doi.usp.org]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound CRS | LGC Standards [lgcstandards.com]

- 8. Cetyl sulfate sodium salt | C16H33NaO4S | CID 23695542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sodium Stearyl Sulfate | C18H37NaO4S | CID 23673604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Krafft temperature - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Purification of Sodium Cetostearyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for sodium cetostearyl sulfate (B86663), a widely used anionic surfactant in the pharmaceutical and cosmetic industries. This document details various synthesis routes, purification protocols, and analytical methods for quality control, presented in a format tailored for researchers and professionals in drug development.

Introduction

Sodium cetostearyl sulfate is the sodium salt of a mixture of cetyl and stearyl sulfates.[1][2] It is produced from cetostearyl alcohol, a blend of cetyl and stearyl alcohols, which are fatty alcohols derived from vegetable or synthetic sources.[1] Functioning as a surfactant, emulsifier, and cleansing agent, it is a critical component in a variety of formulations. The synthesis process primarily involves the sulfation of the hydroxyl group of cetostearyl alcohol, followed by neutralization. The choice of sulfating agent and purification method significantly impacts the final product's purity, yield, and performance characteristics.

Synthesis of this compound

The synthesis of this compound is a two-step process:

-

Sulfation: The hydroxyl group of cetostearyl alcohol is esterified with a sulfating agent to form cetostearyl hydrogen sulfate.

-

Neutralization: The resulting acidic intermediate is neutralized with a sodium base, typically sodium hydroxide (B78521), to yield the final this compound salt.[1]

Several sulfating agents can be employed, each with its own advantages and disadvantages in terms of reactivity, cost, and by-product formation. The most common agents are sulfur trioxide, chlorosulfonic acid, and sulfamic acid.[1]

Synthesis via Sulfur Trioxide (SO₃)

Sulfur trioxide is a highly reactive and efficient sulfating agent, commonly used in industrial-scale production. The reaction is typically carried out in a continuous falling film reactor to manage the highly exothermic nature of the reaction and to ensure uniform product quality.

Experimental Protocol:

-

Reactor Setup: A multi-tube falling film reactor is utilized, where the inner walls of the tubes are cooled by a circulating fluid.

-

Reactant Preparation: Molten cetostearyl alcohol is preheated and fed to the top of the reactor. A gaseous mixture of sulfur trioxide and dry air (or nitrogen) is prepared.

-

Sulfation: The molten alcohol flows down the inner walls of the reactor tubes as a thin film. The SO₃-air mixture is introduced concurrently or counter-currently. The reaction occurs at the gas-liquid interface.

-

Reaction Conditions:

-

Temperature: The reaction temperature is maintained between 30-40°C by the cooling jacket.

-

Molar Ratio: A slight molar excess of SO₃ (typically 1.01-1.05 moles per mole of alcohol) is used to ensure complete conversion.

-

Residence Time: The residence time in the reactor is typically short, on the order of minutes.

-

-

Aging: The crude cetostearyl hydrogen sulfate exiting the reactor is often held in an aging vessel for a short period to complete the reaction.

-

Neutralization: The acidic product is then continuously mixed with a sodium hydroxide solution in a neutralization loop to form this compound. The pH is carefully controlled to be in the neutral to slightly alkaline range.

Logical Relationship: Synthesis via Sulfur Trioxide

Caption: Workflow for the synthesis of this compound using sulfur trioxide.

Synthesis via Chlorosulfonic Acid (ClSO₃H)

Chlorosulfonic acid is a strong sulfating agent that reacts readily with alcohols. The reaction produces hydrogen chloride gas as a byproduct, which must be scrubbed.

Experimental Protocol:

-

Reaction Setup: A glass-lined reactor equipped with a stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) is used.

-

Reactant Preparation: Molten cetostearyl alcohol is placed in the reactor. Chlorosulfonic acid is placed in the dropping funnel.

-

Sulfation: The chlorosulfonic acid is added dropwise to the stirred molten alcohol while maintaining the reaction temperature below 35°C using an ice bath. The evolution of HCl gas will be observed.

-

Reaction Conditions:

-

Temperature: 25-35°C. Higher temperatures can lead to side reactions and product darkening.

-

Molar Ratio: A slight molar excess of chlorosulfonic acid (e.g., 1.05:1) is typically used.

-

-

Degassing: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours to ensure complete reaction and to allow for the removal of dissolved HCl. Applying a vacuum can aid in this process.

-

Neutralization: The resulting cetostearyl hydrogen sulfate is slowly added to a stirred solution of sodium hydroxide to neutralize the acid and form this compound. The temperature should be controlled to prevent hydrolysis of the sulfate ester.

Synthesis via Sulfamic Acid (H₃NSO₃)

Sulfamic acid is a solid, non-volatile, and less corrosive sulfating agent compared to SO₃ and chlorosulfonic acid, making it a safer option for laboratory-scale synthesis. The reaction is typically slower and may require a catalyst.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask equipped with a mechanical stirrer, a heating mantle, a thermometer, and a condenser is used.

-

Reactant Preparation: Molten cetostearyl alcohol, sulfamic acid, and a catalytic amount of urea (B33335) are added to the flask.

-

Sulfation: The mixture is heated to 90-100°C with vigorous stirring. The reaction progress can be monitored by measuring the amount of ammonia (B1221849) evolved (if not neutralized in situ) or by analyzing aliquots for the degree of sulfation.

-

Reaction Conditions:

-

Temperature: 90-100°C.

-

Molar Ratio: A molar ratio of approximately 1:1.1 to 1:1.2 of cetostearyl alcohol to sulfamic acid is common. Urea is used in catalytic amounts (e.g., 2-5 mol%).

-

Reaction Time: The reaction can take several hours to reach completion.

-

-

Neutralization: After cooling, the reaction mixture is dissolved in water and neutralized with a sodium hydroxide solution to a pH of 7-8.

Quantitative Data Summary for Synthesis Methods

| Parameter | Sulfur Trioxide Method | Chlorosulfonic Acid Method | Sulfamic Acid Method |

| Reaction Temperature | 30-40°C | 25-35°C | 90-100°C |

| Molar Ratio (Agent:Alcohol) | 1.01-1.05 : 1 | ~1.05 : 1 | 1.1-1.2 : 1 |

| Reaction Time | Minutes | 1-2 hours | Several hours |

| Byproducts | Sulfones (minor) | Hydrogen Chloride | Ammonium bisulfate |

| Typical Yield | >98% | >95% | >90% |

| Safety Considerations | Highly exothermic, corrosive | Corrosive, evolves HCl gas | Safer, solid reagent |

Purification of this compound

Crude this compound contains several impurities that need to be removed to meet pharmaceutical or cosmetic grade specifications. These impurities typically include:

-

Unreacted Cetostearyl Alcohol: Due to incomplete sulfation.

-

Inorganic Salts: Sodium sulfate and sodium chloride, formed during neutralization and from side reactions.

-

Other Byproducts: Depending on the synthesis method.

Recrystallization is a common and effective method for purifying this compound.

Recrystallization Protocol

This protocol utilizes ethanol (B145695) as the primary solvent, leveraging the differential solubility of this compound and its impurities at different temperatures.

Experimental Protocol:

-

Dissolution: The crude this compound is dissolved in a minimum amount of hot 95% ethanol. The solution is heated to boiling to ensure complete dissolution of the desired product.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

-

Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. For enhanced yield, the solution can be further cooled in an ice bath.[3]

-

Isolation: The crystallized product is collected by vacuum filtration using a Büchner funnel.[3]

-

Washing: The crystals are washed with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: The purified this compound is dried in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Experimental Workflow: Purification by Recrystallization

Caption: Workflow for the purification of this compound by recrystallization.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to ensure the purity and quality of the final product. Key quality control tests include the determination of active matter, unreacted alcohol content, and inorganic salt content.

Determination of Unreacted Cetostearyl Alcohol (Gas Chromatography)

Protocol:

-

Sample Preparation:

-

Accurately weigh about 300 mg of this compound into a separatory funnel.

-

Dissolve the sample in 50 mL of ethanol and 50 mL of water.

-

Add a known amount of an internal standard (e.g., 1-heptadecanol).

-

Extract the unreacted alcohols with several portions of n-hexane or pentane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to a suitable volume.[4]

-

-

GC-FID Conditions:

-

Column: A suitable capillary column for fatty alcohol analysis (e.g., HP-1 or equivalent).[5]

-

Injector Temperature: 250°C.[5]

-

Detector Temperature (FID): 250°C.[5]

-

Oven Temperature Program: Start at a suitable temperature (e.g., 150°C), ramp up to a final temperature (e.g., 250°C) to ensure elution of both cetyl and stearyl alcohols.[5]

-

Carrier Gas: Helium or Hydrogen.

-

-

Quantification: The amounts of cetyl and stearyl alcohol are determined by comparing their peak areas to that of the internal standard, using a calibration curve prepared with known standards.

Determination of Sodium Chloride (Titration)

Protocol:

-

Sample Preparation: Accurately weigh about 5 g of this compound and dissolve it in 50 mL of distilled water. Neutralize the solution with dilute nitric acid if necessary.[4]

-

Titration: Titrate the solution with a standardized silver nitrate (B79036) (AgNO₃) solution.

-

Endpoint Detection: The endpoint can be detected potentiometrically using a silver electrode or by using an indicator such as potassium chromate (B82759) (Mohr's method).

-

Calculation: The percentage of sodium chloride is calculated from the volume of silver nitrate solution consumed.

Determination of Sodium Sulfate (Titration or Gravimetric)

Titrimetric Protocol:

-

Sample Preparation: Accurately weigh about 0.5 g of this compound and dissolve it in 20 mL of water.[4]

-

Titration: The titration is performed with a standardized lead nitrate (Pb(NO₃)₂) solution in a mixed solvent system (e.g., water/acetone).

-

Endpoint Detection: A colorimetric indicator such as dithizone (B143531) is used to detect the endpoint.

-

Calculation: The percentage of sodium sulfate is calculated from the volume of lead nitrate solution used.

Gravimetric Protocol:

-

Sample Preparation: Dissolve a known weight of the sample in water.

-

Precipitation: Acidify the solution with hydrochloric acid and heat to boiling. Add an excess of barium chloride solution to precipitate the sulfate ions as barium sulfate (BaSO₄).

-

Digestion: Digest the precipitate by keeping the solution hot for a period to allow the precipitate to fully form and settle.

-

Filtration and Washing: Filter the precipitate through a pre-weighed Gooch or sintered glass crucible, and wash with hot water until the filtrate is free of chloride ions.

-

Drying and Weighing: Dry the crucible and precipitate in an oven, cool in a desiccator, and weigh.

-

Calculation: The percentage of sodium sulfate is calculated from the weight of the barium sulfate precipitate.

Analytical Workflow Overview

Caption: Overview of the analytical workflow for quality control of this compound.

Typical Specification Limits for this compound

| Parameter | Specification Limit |

| Sum of Sodium Cetyl Sulfate and Sodium Stearyl Sulfate | Not less than 90.0% (anhydrous basis)[6] |

| Sodium Cetyl Sulfate | Not less than 40.0% (anhydrous basis)[6] |

| Free Cetostearyl Alcohol | Not more than 4.0% |

| Sodium Chloride and Sodium Sulfate | Not more than 8.0% |

| Water Content | Not more than 1.5%[4] |

Conclusion

The synthesis and purification of this compound require careful selection of reagents and precise control of reaction and purification conditions to achieve a high-purity product suitable for pharmaceutical and cosmetic applications. This guide has provided detailed methodologies for various synthesis routes, a robust purification protocol, and comprehensive analytical procedures for quality control. By following these detailed protocols, researchers and drug development professionals can confidently produce and evaluate this compound for their specific formulation needs.

References

- 1. View Attachment [cir-reports.cir-safety.org]

- 2. specialchem.com [specialchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound [drugfuture.com]

- 5. Determination of Cetyl Alcohol and Stearyl Alcohol in Cetostearyl Alcohol by Capillary GC | Semantic Scholar [semanticscholar.org]

- 6. This compound [doi.usp.org]

An In-Depth Technical Guide to the Mechanism of Action of Sodium Cetostearyl Sulfate as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium cetostearyl sulfate (B86663) is an anionic surfactant widely utilized in the pharmaceutical and cosmetic industries for its emulsifying, cleansing, and foaming properties. As a mixture of sodium cetyl sulfate and sodium stearyl sulfate, its mechanism of action is rooted in the amphiphilic nature of its constituent molecules. This guide provides a comprehensive technical overview of the physicochemical principles governing the surfactant activity of sodium cetostearyl sulfate, including its role in reducing surface tension and forming micelles. Detailed experimental protocols for characterizing its key properties and quantitative data are presented to support research and development activities.

Introduction to this compound

This compound is the sodium salt of a blend of cetyl and stearyl sulfates. These are alkyl sulfates derived from cetyl and stearyl alcohols, which are fatty alcohols.[1][2] The molecular structure of its components features a long, hydrophobic alkyl chain (cetyl C16, stearyl C18) and a hydrophilic sulfate head group. This dual characteristic, known as amphiphilicity, is the fundamental basis for its surface-active properties. In aqueous solutions, these molecules preferentially adsorb at interfaces, such as air-water or oil-water, to minimize the unfavorable interaction between their hydrophobic tails and water. This interfacial activity is what makes this compound an effective emulsifier, detergent, and foaming agent.[1][3]

Core Mechanism of Action as a Surfactant

The primary mechanism of action of this compound as a surfactant involves two key phenomena: the reduction of surface tension and the formation of micelles.

Reduction of Surface and Interfacial Tension

In an aqueous environment, water molecules at the surface experience strong inward cohesive forces, leading to a high surface tension. When this compound is introduced, its amphiphilic molecules migrate to the air-water interface. The hydrophilic sulfate heads remain in the water, while the hydrophobic alkyl chains orient themselves towards the air. This arrangement disrupts the cohesive forces between water molecules at the surface, thereby lowering the surface tension.

Similarly, at an oil-water interface, the hydrophobic tails of the surfactant molecules penetrate the oil phase, while the hydrophilic heads remain in the aqueous phase. This creates a stabilizing film at the interface, reducing the interfacial tension and allowing for the formation of stable emulsions.

Micellization

Above a specific concentration, known as the Critical Micelle Concentration (CMC), the bulk of the aqueous solution becomes saturated with surfactant monomers, and the air-water interface is fully occupied. At this point, the surfactant molecules begin to self-assemble into spherical structures called micelles.[4][5] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic sulfate heads form the outer shell, interacting with the surrounding aqueous environment. This process is thermodynamically favorable as it minimizes the exposure of the hydrophobic chains to water.

Micelles play a crucial role in solubilization and detergency. The hydrophobic core of the micelle can encapsulate non-polar substances like oils and dirt, allowing them to be dispersed and washed away in water.

Due to the presence of two different alkyl chain lengths (cetyl and stearyl), this compound forms mixed micelles. This can lead to synergistic effects, such as a lower CMC and more stable emulsions compared to the individual components.

Quantitative Physicochemical Data

Precise quantitative data for commercial this compound can vary depending on the exact ratio of cetyl to stearyl sulfate. However, based on the properties of the individual components and related alkyl sulfates, the following table provides estimated values.

| Property | Sodium Cetyl Sulfate (C16) (Estimated) | Sodium Stearyl Sulfate (C18) (Estimated) | This compound (Mixture) (Estimated) |

| Molecular Weight ( g/mol ) | 344.49[6] | 372.54[7] | ~358.5 |

| Critical Micelle Concentration (CMC) (mM) | ~0.4 - 0.6 | ~0.1 - 0.3 | ~0.2 - 0.5 |

| Surface Tension at CMC (mN/m at 25°C) | ~35 - 40 | ~38 - 42 | ~36 - 41 |

| Hydrophilic-Lipophilic Balance (HLB) | ~40 | ~40 | ~40[8][9] |

Note: CMC values for alkyl sulfates decrease with increasing chain length. The surface tension at the CMC is relatively constant for a homologous series. The HLB value for anionic surfactants like alkyl sulfates is typically high, indicating strong hydrophilicity.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is suitable for ionic surfactants like this compound. The principle relies on the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual ions. The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 10 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC.

-

Conductivity Measurement:

-

Calibrate the conductivity meter with standard KCl solutions.

-

Measure the conductivity of each dilution at a constant temperature (e.g., 25°C).

-

Ensure thermal equilibrium is reached before each measurement.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) versus the concentration of this compound.

-

Identify the two linear regions in the plot.

-

Determine the intersection of the two extrapolated linear fits. The concentration at the intersection point is the CMC.

-

Measurement of Surface Tension using the Du Noüy Ring Method

The Du Noüy ring method is a classic technique to measure the surface tension of a liquid. It involves slowly lifting a platinum-iridium ring from the surface of the liquid and measuring the maximum force required just before the liquid film breaks.

Methodology:

-

Instrument Setup and Calibration:

-

Clean the platinum-iridium ring thoroughly, typically by flaming it to remove any organic contaminants.

-

Calibrate the tensiometer using a liquid with a known surface tension (e.g., deionized water).

-

-

Sample Preparation: Prepare solutions of this compound at various concentrations in deionized water.

-

Measurement:

-

Place the surfactant solution in a clean vessel on the tensiometer's sample stage.

-

Immerse the ring into the solution.

-

Slowly lower the sample stage, causing the ring to pull up a meniscus of the liquid.

-

The force on the ring increases until it reaches a maximum value just before the lamella breaks.

-

Record this maximum force.

-

-

Calculation: The surface tension (γ) is calculated from the maximum force (F), the radius of the ring (R), and a correction factor (f) that accounts for the shape of the meniscus: γ = (F / 4πR) * f

-

Data Analysis: Plot the surface tension versus the logarithm of the surfactant concentration. The concentration at which the surface tension plateaus is the CMC.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 1120-01-0: Sodium cetyl sulfate | CymitQuimica [cymitquimica.com]

- 3. Surfactant - Wikipedia [en.wikipedia.org]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. chemistscorner.com [chemistscorner.com]

- 6. Sodium cetyl sulfate | C16H34NaO4S+ | CID 23616669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium Stearyl Sulfate | C18H37NaO4S | CID 23673604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Critical Micelle Concentration of Sodium Cetostearyl Sulfate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cetostearyl sulfate (B86663) is an anionic surfactant, a blend of sodium cetyl sulfate and sodium stearyl sulfate, widely utilized in pharmaceutical and cosmetic formulations as an emulsifying, cleansing, and foaming agent.[1][2] Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic sulfate headgroup, drives its self-assembly into micelles in aqueous solutions. The concentration at which this phenomenon initiates is known as the Critical Micelle Concentration (CMC). Understanding the CMC of sodium cetostearyl sulfate is paramount for optimizing its functionality in various applications, particularly in drug delivery systems where micellar encapsulation can enhance the solubility and bioavailability of poorly water-soluble drugs.

This technical guide provides a comprehensive overview of the critical micelle concentration of this compound, detailing the theoretical underpinnings, factors influencing micellization, experimental determination methodologies, and available data.

The Concept of Critical Micelle Concentration (CMC)

In an aqueous environment, surfactant molecules arrange themselves to minimize the unfavorable interaction between their hydrophobic tails and water molecules. At low concentrations, they tend to accumulate at the air-water interface, leading to a reduction in surface tension. As the concentration of the surfactant increases, the interface becomes saturated. Beyond a specific concentration, the surfactant monomers spontaneously aggregate in the bulk solution to form organized structures called micelles. This concentration threshold is the Critical Micelle Concentration (CMC).[3]

The formation of micelles is a dynamic equilibrium process. Above the CMC, any additional surfactant molecules primarily contribute to the formation of new micelles, while the concentration of free monomers in the solution remains relatively constant at or near the CMC.[3] This transition is accompanied by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.

Quantitative Data on the CMC of this compound and its Components

| Surfactant | Molecular Formula | Alkyl Chain Length | Approximate CMC (mM) at 25°C |

| Sodium Cetyl Sulfate | C₁₆H₃₃NaO₄S | 16 | 0.9 - 1.0 |

| Sodium Stearyl Sulfate | C₁₈H₃₇NaO₄S | 18 | 0.2 - 0.4 |

Note: The CMC values presented are approximate and can vary based on the purity of the surfactant and the experimental conditions.

For mixed surfactant systems like this compound, the CMC is generally not a simple weighted average of the individual component CMCs. The interactions between the different alkyl chains within the mixed micelles can lead to non-ideal behavior. Generally, for mixtures of homologous anionic surfactants, the CMC of the mixture will be intermediate to the CMCs of the individual components.

Factors Influencing the Critical Micelle Concentration

Several factors can significantly impact the CMC of this compound in aqueous solutions:

-

Alkyl Chain Length: As a general rule for homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases. This is because a longer chain results in a greater unfavorable interaction with water, thus promoting micellization at a lower concentration.

-

Temperature: The effect of temperature on the CMC of ionic surfactants is complex. Initially, an increase in temperature often leads to a decrease in the CMC as the dehydration of the hydrophilic head groups favors micelle formation. However, at higher temperatures, the disruption of the structured water molecules around the hydrophobic tails can hinder micellization, causing the CMC to increase.

-

Presence of Electrolytes: The addition of electrolytes, such as salts, to a solution of an ionic surfactant like this compound leads to a significant decrease in the CMC. The counterions from the electrolyte shield the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle, thereby facilitating their aggregation at a lower concentration.

-

Presence of Organic Additives: The presence of organic molecules can either increase or decrease the CMC depending on their nature. For instance, substances that can be incorporated into the micelles (co-surfactants or solubilized molecules) can alter the CMC.

-

pH: For sulfate-based anionic surfactants, pH has a minimal effect on the CMC within a typical range, as the sulfate group is a strong acid and remains ionized.

The logical relationship of these factors influencing the CMC is illustrated in the diagram below.

Caption: Factors influencing the Critical Micelle Concentration.

Experimental Protocols for CMC Determination

The CMC of this compound can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. The concentration at which an abrupt change in the slope of the property versus concentration plot occurs is taken as the CMC.

Surface Tensiometry

This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.[4]

Principle: The surface tension of a surfactant solution decreases with increasing concentration as the surfactant molecules adsorb at the air-water interface. Once the surface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in surfactant concentration.[5]

Experimental Protocol:

-

Preparation of Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared. It is crucial to use high-purity water and to ensure the surfactant is fully dissolved.

-

Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). The temperature should be kept constant throughout the experiment.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The plot will typically show two linear regions. The point of intersection of the tangents to these two lines corresponds to the CMC.

The experimental workflow for surface tensiometry is depicted below.

Caption: Workflow for CMC determination by surface tensiometry.

Conductometry

This method is particularly suitable for ionic surfactants like this compound.[6]

Principle: The electrical conductivity of an ionic surfactant solution increases linearly with concentration below the CMC, as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual surfactant ions due to their larger size and the binding of some counterions, which reduces the number of free charge carriers.

Experimental Protocol:

-

Preparation of Solutions: A stock solution of this compound is prepared in deionized water. Aliquots of this stock solution are successively added to a known volume of deionized water in a conductivity cell.

-

Measurement: The conductivity of the solution is measured after each addition of the stock solution using a calibrated conductivity meter. The temperature must be strictly controlled.

-

Data Analysis: The conductivity is plotted against the surfactant concentration. The plot will show two linear segments with different slopes. The concentration at the point of intersection of these two lines is the CMC.

The experimental workflow for conductometry is illustrated below.

Caption: Workflow for CMC determination by conductometry.

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe.[7]

Principle: A hydrophobic fluorescent probe (e.g., pyrene) is added to the surfactant solutions. Below the CMC, the probe is in a polar aqueous environment and exhibits a certain fluorescence spectrum. Above the CMC, the probe preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum.[4]

Experimental Protocol:

-

Preparation of Solutions: A series of this compound solutions of different concentrations are prepared. A small, constant amount of a fluorescent probe (e.g., a stock solution of pyrene (B120774) in a volatile solvent, which is then evaporated) is added to each solution.

-

Measurement: The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer at a constant temperature.

-

Data Analysis: A specific parameter of the fluorescence spectrum (e.g., the intensity at a particular wavelength or the ratio of intensities at two different wavelengths) is plotted against the surfactant concentration. The concentration at which a sharp change in the slope of this plot is observed corresponds to the CMC.

The experimental workflow for fluorescence spectroscopy is shown below.

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Conclusion

The critical micelle concentration is a fundamental parameter governing the behavior of this compound in aqueous solutions. While direct quantitative data for this specific surfactant mixture is scarce, an understanding of the CMC of its individual components and the factors that influence micellization provides a strong basis for its effective application. The experimental methodologies detailed in this guide—surface tensiometry, conductometry, and fluorescence spectroscopy—offer robust approaches for the precise determination of the CMC, enabling researchers and formulation scientists to harness the full potential of this compound in drug development and other advanced applications.

References

- 1. scialert.net [scialert.net]

- 2. mattersofmatter.eu [mattersofmatter.eu]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. justagriculture.in [justagriculture.in]

- 6. Method of Determination of CMC | PPT [slideshare.net]

- 7. researchgate.net [researchgate.net]

Self-Assembly of Sodium Cetostearyl Sulfate in Different Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cetostearyl sulfate (B86663) is an anionic surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries for its emulsifying, cleansing, and foaming properties. It is a mixture of sodium cetyl sulfate (C16) and sodium stearyl sulfate (C18). The performance of sodium cetostearyl sulfate in various applications is intrinsically linked to its ability to self-assemble into supramolecular structures, primarily micelles, in different solvent systems. This technical guide provides a comprehensive overview of the self-assembly behavior of this compound, focusing on the fundamental principles, quantitative data, experimental methodologies, and the influence of solvent environments.

Fundamentals of Self-Assembly

The self-assembly of this compound, like other surfactants, is a spontaneous process driven by the amphiphilic nature of its constituent molecules. Each molecule possesses a hydrophilic sulfate head group and a long hydrophobic alkyl chain (cetyl or stearyl). In aqueous solutions, the hydrophobic tails avoid contact with water, leading to their aggregation to form micelles once a critical concentration, known as the Critical Micelle Concentration (CMC), is reached. This process is primarily driven by the hydrophobic effect, which is an entropic phenomenon. In non-polar, aprotic solvents, the orientation is reversed, leading to the formation of reverse micelles where the hydrophilic heads form the core, encapsulating any polar molecules present.

The geometry and size of the resulting aggregates can be predicted by the critical packing parameter (CPP), which is defined as:

CPP = v / (a₀ * l)

where:

-

v is the volume of the hydrophobic tail

-

a₀ is the effective headgroup area at the aggregate interface

-

l is the length of the hydrophobic tail

Different CPP values correspond to different aggregate structures, such as spherical micelles (CPP < 1/3), cylindrical or worm-like micelles (1/3 < CPP < 1/2), vesicles or bilayers (1/2 < CPP < 1), and reverse micelles (CPP > 1).

Quantitative Data on Self-Assembly

While specific experimental data for this compound as a mixture is limited, the behavior of its primary components, sodium cetyl sulfate (SCS) and sodium stearyl sulfate (SSS), can be analyzed based on data from homologous series of sodium alkyl sulfates.

Critical Micelle Concentration (CMC)

The CMC is a key parameter indicating the onset of micellization. It is influenced by the alkyl chain length, temperature, and the presence of additives and cosolvents.

Table 1: Estimated Critical Micelle Concentration (CMC) of Sodium Alkyl Sulfates in Water at 25°C

| Surfactant | Alkyl Chain Length | Estimated CMC (mol/L) |

| Sodium Dodecyl Sulfate (SDS) | 12 | 8.2 x 10⁻³[1] |

| Sodium Tetradecyl Sulfate | 14 | 2.1 x 10⁻³[1] |

| Sodium Cetyl Sulfate (SCS) | 16 | ~5.0 x 10⁻⁴ |

| Sodium Stearyl Sulfate (SSS) | 18 | ~1.2 x 10⁻⁴ |

Note: The CMC values for SCS and SSS are extrapolated based on the established trend that the CMC of sodium alkyl sulfates decreases by a factor of approximately 2-4 for each addition of two methylene (B1212753) groups to the alkyl chain.

Aggregation Number (Nₐ)

The aggregation number represents the average number of surfactant molecules in a single micelle.

Table 2: Estimated Aggregation Numbers of Sodium Alkyl Sulfates in Aqueous Solution

| Surfactant | Alkyl Chain Length | Estimated Aggregation Number (Nₐ) |

| Sodium Dodecyl Sulfate (SDS) | 12 | 60 - 100 |

| Sodium Cetyl Sulfate (SCS) | 16 | ~100 - 150 |

| Sodium Stearyl Sulfate (SSS) | 18 | ~150 - 200 |

Note: Aggregation numbers for SCS and SSS are estimated based on the general trend of increasing Nₐ with longer alkyl chains for anionic surfactants.

Thermodynamic Parameters of Micellization in Water

The thermodynamic parameters of micellization, including the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), provide insight into the spontaneity and driving forces of the self-assembly process. For sodium alkyl sulfates in water, these parameters can be estimated as a function of the number of carbon atoms (n) in the alkyl chain[2].

Table 3: Estimated Thermodynamic Parameters of Micellization for Sodium Cetyl Sulfate and Sodium Stearyl Sulfate in Water at 298.15 K

| Surfactant | n | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |

| Sodium Cetyl Sulfate | 16 | -49.4 | -6.9 | 42.5 |

| Sodium Stearyl Sulfate | 18 | -55.6 | -10.3 | 45.3 |

Calculations are based on the following equations derived from calorimetric studies of sodium alkyl sulfates: ΔG°mic / kJ mol⁻¹ = 0.2 - 3.1n and ΔH°mic / kJ mol⁻¹ = 21.3 - 1.7n[2]. TΔS°mic is calculated using the relation ΔG°mic = ΔH°mic - TΔS°mic.

The negative ΔG°mic values indicate that micellization is a spontaneous process. The large positive TΔS°mic term highlights that the process is entropy-driven, primarily due to the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers.

Influence of Solvent Environment

Polar Solvents (e.g., Water, Ethanol, Methanol)

In aqueous solutions, the hydrophobic effect is the primary driver for micelle formation. The addition of polar organic solvents, such as short-chain alcohols, can significantly alter the self-assembly behavior.

-

Methanol (B129727): Tends to increase the CMC of anionic surfactants. This is because methanol is a better solvent for the hydrophobic tails than water, thus making the transfer of the tails from the bulk solution to the micelle core less favorable.

-

Ethanol and longer-chain alcohols: Can act as co-surfactants, partitioning into the micelle and reducing the repulsion between the hydrophilic headgroups. This can lead to a decrease in the CMC. At higher concentrations, these alcohols can disrupt micelle formation by increasing the solubility of the surfactant monomers.

Non-Polar Solvents (e.g., Hexane, Toluene)

In non-polar solvents, this compound can form reverse micelles (or inverted micelles). In these structures, the hydrophilic sulfate heads are sequestered in the core, which can solubilize small amounts of water or other polar molecules, while the hydrophobic alkyl chains are oriented outwards into the non-polar solvent. The formation of reverse micelles is crucial for applications such as microemulsions and drug delivery of polar compounds in non-polar media.

Experimental Protocols

Several experimental techniques are employed to characterize the self-assembly of surfactants. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Methodology:

-

Prepare a stock solution of this compound in the desired solvent.

-

Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.

-

Calibrate the surface tensiometer with a solvent of known surface tension.

-

Measure the surface tension of the pure solvent and each surfactant solution, ensuring the Wilhelmy plate is clean and properly positioned at the air-liquid interface.

-

Plot the surface tension (γ) versus the logarithm of the surfactant concentration (log C).

-

The CMC is determined from the intersection of the two linear portions of the plot.

Principle: For ionic surfactants, the equivalent conductivity of the solution changes with concentration. A distinct break in the plot of conductivity versus concentration occurs at the CMC.

Methodology:

-

Prepare a series of this compound solutions of varying concentrations in the solvent of interest.

-

Calibrate the conductivity meter using standard solutions.

-

Measure the conductivity of the pure solvent and each surfactant solution at a constant temperature.

-

Plot the specific conductivity (κ) versus the surfactant concentration (C).

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Determination of Aggregation Number (Nₐ) by Fluorescence Quenching

Principle: This steady-state fluorescence method involves a fluorescent probe that partitions into the micelles and a quencher that also resides in the micelles. The extent of fluorescence quenching depends on the number of quencher molecules per micelle, which in turn is related to the micelle concentration and the aggregation number.

Methodology:

-

Prepare a series of surfactant solutions above the CMC.

-

Add a constant, low concentration of a hydrophobic fluorescent probe (e.g., pyrene) to each solution.

-

Prepare a stock solution of a hydrophobic quencher (e.g., cetylpyridinium (B1207926) chloride).

-

Add varying amounts of the quencher stock solution to the surfactant-probe solutions.

-

Measure the fluorescence intensity of the probe at each quencher concentration.

-

Plot the ratio of the fluorescence intensity in the absence of quencher (I₀) to the intensity in the presence of quencher (I) versus the quencher concentration.

-

The aggregation number can be calculated from the slope of this plot using the following equation, assuming a Poisson distribution of the quencher among the micelles: ln(I₀/I) = [Quencher] / ([Surfactant] - CMC) * Nₐ

Logical Relationships in Self-Assembly

The process of micellization and the factors influencing it can be represented as a logical flow.

Conclusion

The self-assembly of this compound is a complex phenomenon governed by the interplay of molecular structure and solvent environment. While specific quantitative data for this surfactant mixture remains an area for further research, a robust understanding can be gained from the study of its individual components and homologous series of alkyl sulfates. The experimental protocols detailed in this guide provide a framework for characterizing the self-assembly behavior, enabling researchers and drug development professionals to optimize formulations and predict the performance of this compound in diverse applications. The continued investigation into the micellization of long-chain surfactants in various solvent systems will be crucial for advancing their use in novel drug delivery systems and other advanced material formulations.

References

A Technical Guide to the Thermal Stability and Degradation Profile of Sodium Cetostearyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium cetostearyl sulfate (B86663) is a widely utilized anionic surfactant in the pharmaceutical and cosmetic industries, valued for its emulsifying and cleansing properties. A thorough understanding of its thermal stability and degradation profile is paramount for ensuring product quality, safety, and shelf-life. This technical guide provides an in-depth analysis of the thermal behavior of sodium cetostearyl sulfate, including its degradation pathways and the methodologies used for its characterization. Quantitative data is presented in structured tables, and detailed experimental protocols for key analytical techniques are provided. Visual diagrams generated using Graphviz are included to illustrate degradation pathways and experimental workflows, offering a comprehensive resource for professionals in research and development.

Introduction

This compound is the sodium salt of a mixture of cetyl and stearyl sulfates. It is a white to faintly yellow powder used as a surfactant and cleansing agent in a variety of products[1][2]. The stability of this excipient is a critical factor in the formulation of stable and effective products. Thermal stress is a common factor that can lead to the degradation of chemical compounds, potentially altering their physical and chemical properties and leading to the formation of undesirable byproducts. This guide details the thermal stability and degradation profile of this compound.

Physicochemical Properties

This compound is generally stable under normal conditions of use and storage[3]. However, it is incompatible with strong oxidizing agents. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to light yellow solid, granules | [4] |

| Melting Temperature | > 150 °C | [4] |

| Decomposition Point | approx. 232 °C | [4] |

| Flash Point | > 101 °C | [4] |

| Auto-ignition Temperature | Not determined | [4] |

| Solubility in Water | Readily soluble | [3] |

Thermal Stability Analysis

The thermal stability of this compound can be assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Table 1: Anticipated TGA Profile of this compound

| Temperature Range (°C) | % Weight Loss (approx.) | Description |

| < 150 | < 2% | Loss of adsorbed water. |

| 200 - 350 | 40 - 50% | Initial decomposition, likely involving the cleavage of the sulfate group and fragmentation of the alkyl chain. |

| 350 - 500 | 20 - 30% | Further degradation of the organic backbone. |

| > 500 | 10 - 20% | Char formation and slow decomposition of the residue. |

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC can be used to determine its melting point and enthalpy of fusion, as well as to observe any exothermic or endothermic events associated with decomposition. A study on cetostearyl alcohol, a precursor to this compound, showed two endothermic peaks at 43°C and 53°C, with the latter having an enthalpy of fusion of 115.1 J/g. While this provides some insight, the sulfation and salt formation in this compound will significantly alter its thermal profile.

Table 2: Expected DSC Profile of this compound

| Thermal Event | Temperature Range (°C) | Enthalpy (J/g) | Description |

| Melting | 180 - 220 | To be determined | Endothermic event corresponding to the melting of the crystalline structure. |

| Decomposition | > 230 | To be determined | Exothermic events associated with the decomposition of the molecule. |

Degradation Profile

The degradation of this compound can occur through several pathways, primarily hydrolysis and thermal decomposition. Forced degradation studies, which involve subjecting the compound to stress conditions such as acid, base, oxidation, and heat, are crucial for identifying potential degradation products and understanding the degradation pathways[5][6][7].

Hydrolysis

Alkyl sulfates can undergo hydrolysis, especially under acidic conditions, to yield the corresponding alcohol and sulfuric acid. The rate of hydrolysis is influenced by pH, temperature, and the concentration of the surfactant[8][9].

Thermal Decomposition

At elevated temperatures, this compound is expected to decompose. Based on studies of similar surfactants like sodium lauryl sulfate, the primary degradation products are likely to be alkenes and alcohols corresponding to the C16 and C18 alkyl chains, along with sulfur oxides[10][11]. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying these volatile and semi-volatile degradation products[10][12].

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of this compound by measuring weight loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition and the temperatures at which significant weight loss events occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum degradation rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C for 5 minutes.

-

Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the peak temperatures of endothermic and exothermic events and calculate the associated enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile thermal degradation products of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: 300°C to 600°C.

-

Interface Temperature: 300°C.

-

-

GC-MS Conditions:

-

Column: A suitable capillary column (e.g., 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.

-

Mass Spectrometer: Scan range of m/z 35-550.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

Conclusion

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound. While specific experimental data for this compound is limited in publicly accessible literature, a robust understanding can be developed by leveraging data from structurally similar alkyl sulfates and applying established analytical methodologies. The information and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in ensuring the quality and stability of formulations containing this compound. Further studies employing the detailed experimental protocols are encouraged to generate specific quantitative data and further elucidate the degradation pathways of this important excipient.

References

- 1. youtube.com [youtube.com]

- 2. lesielle.com [lesielle.com]

- 3. avenalab.com [avenalab.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. STUDIES ON DECOMPOSITION AND STABILIZATION OF DRUGS IN SOLUTION. XV. HYDROLYSIS OF SODIUM OCTYL, MYRISTYL, CETYL, AND PENTADECANE-8-SULFATES. | Semantic Scholar [semanticscholar.org]

- 9. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. analytix.co.uk [analytix.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Sodium Cetostearyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) of Sodium Cetostearyl Sulfate (B86663), a critical parameter for its application as a surfactant in pharmaceutical and cosmetic formulations. The document outlines the theoretical basis of its HLB value, methods for its calculation and experimental determination, and its functional role in creating stable emulsions.

Introduction to HLB and Sodium Cetostearyl Sulfate

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to classify surfactants based on their degree of hydrophilicity or lipophilicity.[1][2] The scale, ranging from 0 to over 40, predicts the behavior of a surfactant, with lower values indicating oil-solubility (lipophilic character) and higher values indicating water-solubility (hydrophilic character).[1][3][4] This value is paramount for formulators in selecting the appropriate emulsifier to achieve stable oil-in-water (O/W) or water-in-oil (W/O) emulsions.[3][5]

This compound is the sodium salt of a blend of cetyl and stearyl sulfates.[6][7] It is an anionic surfactant widely used in the pharmaceutical and personal care industries as an emulsifier, cleansing agent, and foaming agent in products such as creams, lotions, and shampoos.[6][7] Its chemical nature as an alkyl sulfate gives it strong hydrophilic properties, making it a highly effective oil-in-water (O/W) emulsifier.[6]

Physicochemical Properties and HLB Value

This compound's structure consists of a long lipophilic alkyl chain (cetyl and stearyl components) and a highly hydrophilic sulfate head group. This distinct amphiphilic nature governs its functionality. Due to the potent anionic sulfate group, it is characterized by a very high HLB value, indicating strong hydrophilic tendencies and excellent water solubility.[5][6]

| Property | Value / Description | Reference |

| INCI Name | Sodium Cetearyl Sulfate | [6] |

| Chemical Nature | Anionic Surfactant (Alkyl Sulfate) | [7] |

| Typical Composition | A mixture of Sodium Cetyl Sulfate and Sodium Stearyl Sulfate. | [8] |

| Reported HLB Value | ~ 40 | [9][10] |

| Functional Classification | O/W Emulsifier, Detergent, Wetting Agent | [1][6] |

Theoretical Basis of the HLB Value

The high HLB value of this compound is a direct consequence of its molecular structure. The diagram below illustrates the segregation of its hydrophilic and lipophilic moieties.

Caption: Molecular structure breakdown of this compound.

HLB Calculation Methods

Calculating the HLB value for ionic surfactants like this compound requires methods that account for the strong contribution of the ionic head group.

-

Griffin's Method: This method, developed for non-ionic surfactants, calculates HLB based on the molecular weight of the hydrophilic portion (typically polyethylene (B3416737) glycol chains).[1][3] It is not suitable for ionic surfactants because the small mass of the ionic group belies its powerful hydrophilic effect.[5]

-

Davies' Method: Proposed in 1957, this method is more appropriate for ionic surfactants.[1][11] It calculates HLB by summing assigned "group number" values for the various hydrophilic and lipophilic groups within the molecule. The formula is: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers) .[1] The highly hydrophilic sulfate group (-OSO₃⁻Na⁺) has a very large positive group number (e.g., +38.7 according to Davies), which results in a calculated HLB value around 40, consistent with reported values.

Experimental Determination of HLB

While theoretical calculations provide a strong estimate, the HLB of a surfactant or the required HLB of an oil phase is often confirmed experimentally.[5][12] The most common method involves preparing a series of emulsions and observing their stability. The HLB of the emulsifier system that produces the most stable emulsion is considered to match the "required HLB" of the oil phase.

Protocol: Emulsion Stability Titration for Required HLB

This protocol describes a general method to determine the required HLB of a specific oil phase, which in turn helps to confirm the suitability of an emulsifier like this compound.

Objective: To determine the optimal HLB required to create a stable oil-in-water (O/W) emulsion for a given oil phase.

Materials:

-

Oil phase to be emulsified (e.g., mineral oil, cetyl alcohol).

-

A pair of surfactants with known high and low HLB values that bracket the expected required HLB. For example, Span 80 (HLB = 4.3) and Tween 80 (HLB = 15.0).

-

This compound (as a reference or test emulsifier).

-

Distilled water.

-

Beakers, graduated cylinders, and a homogenizer or high-shear mixer.

-

Microscope for droplet size analysis (optional).

Methodology:

-

Prepare Emulsifier Blends: Create a series of emulsifier blends by mixing the high and low HLB surfactants in varying ratios to achieve a range of effective HLB values (e.g., from 6 to 16 in increments of 1). The effective HLB of a blend is calculated as: HLB_blend = (Fraction_A × HLB_A) + (Fraction_B × HLB_B)

-

Formulate Emulsions: Prepare a series of test emulsions. For each target HLB value: a. Combine the oil phase and the corresponding surfactant blend in a beaker. Heat to ~70°C. b. Heat the water phase in a separate beaker to ~75°C. c. Slowly add the water phase to the oil phase while mixing with a homogenizer. d. Continue homogenization for a set period (e.g., 5 minutes) to ensure uniformity. e. Allow the emulsions to cool to room temperature.

-

Evaluate Emulsion Stability: Assess the stability of each emulsion after a set time (e.g., 24 hours, 48 hours, 1 week) by observing: a. Phase Separation: The amount of water or oil that separates from the emulsion. b. Creaming or Sedimentation: The formation of concentrated layers. c. Droplet Size and Uniformity: Microscopic examination can be used to find the formulation with the smallest and most uniform oil droplets, which typically indicates the most stable emulsion.[13]

-

Determine Optimal HLB: The HLB value of the surfactant blend that produced the most stable emulsion is identified as the required HLB for that specific oil phase under the tested conditions.[13] Given its high HLB of ~40, this compound would be expected to be highly effective in systems where a high required HLB is determined.

The workflow for this experimental determination is visualized below.

Caption: Workflow for experimental determination of Required HLB.

Applications in Drug Development and Formulation

The high HLB value of this compound makes it an ideal choice for oil-in-water (O/W) emulsions, which are the basis for many pharmaceutical and cosmetic products:

-

Topical Creams and Lotions: It effectively emulsifies oils, waxes, and active pharmaceutical ingredients (APIs) into a stable, aqueous base, ensuring uniform application and delivery.

-

Cleansing Formulations: In shampoos and body washes, its surfactant properties help to solubilize and remove dirt and oils from the skin and hair.[6][7]

-

Solubilizing Agent: It can be used to increase the solubility of poorly water-soluble drugs, enhancing their bioavailability in certain formulations.[6]

Conclusion

This compound is a potent anionic surfactant with a characteristically high HLB value of approximately 40. This value, rooted in its molecular structure featuring a dominant hydrophilic sulfate group, makes it an exceptionally effective oil-in-water emulsifier. While theoretical calculations like the Davies method can predict its HLB, experimental validation through emulsion stability studies remains the gold standard for optimizing formulations. For researchers and drug development professionals, a thorough understanding of its HLB is essential for leveraging its properties to create stable, effective, and aesthetically pleasing products.

References

- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 2. formulabotanica.com [formulabotanica.com]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. lesielle.com [lesielle.com]

- 7. specialchem.com [specialchem.com]

- 8. This compound [drugfuture.com]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. researchgate.net [researchgate.net]

- 13. Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins | MDPI [mdpi.com]

The Role of Sodium Cetostearyl Sulfate in Emulsion Formation and Stabilization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium cetostearyl sulfate (B86663), detailing its fundamental role as a primary anionic surfactant in the formulation and stabilization of oil-in-water (O/W) emulsions. The document elucidates its physicochemical properties, mechanisms of action, and presents relevant quantitative data and experimental protocols for emulsion development and characterization.

Introduction to Sodium Cetostearyl Sulfate

This compound is an anionic surfactant that is a sodium salt of a blend of cetyl and stearyl sulfates.[1][2] It is produced by the sulfation of cetearyl alcohol, which is a mixture of cetyl alcohol (C16) and stearyl alcohol (C18).[2] Due to its amphiphilic nature, possessing both a hydrophilic sulfate head group and a lipophilic long alkyl chain, it is a highly effective emulsifying agent. It is predominantly used to formulate stable oil-in-water (O/W) emulsions in a wide array of pharmaceutical creams, lotions, and cosmetic products.[1][3] Its primary functions in these formulations are to reduce the interfacial tension between oil and water phases to facilitate emulsification and to provide long-term stability to the dispersed system.[4]

Physicochemical Properties

The efficacy of this compound as an emulsifier is rooted in its distinct physicochemical properties. A summary of these properties is presented in the table below.

| Property | Value / Description | Significance in Emulsions |

| INCI Name | Sodium Cetearyl Sulfate | International nomenclature for cosmetic ingredients. |

| Chemical Nature | Anionic Surfactant | The negative charge on the hydrophilic head provides strong electrostatic repulsion between droplets. |

| Composition | Mixture of sodium cetyl sulfate (C16H33NaO4S) and sodium stearyl sulfate (C18H37NaO4S).[5] | The combination of C16 and C18 chains provides a robust interfacial film. |

| Appearance | White to faintly yellow powder. | A common physical characteristic of the raw material. |

| Solubility | Soluble in water. | The hydrophilic sulfate group allows it to dissolve in the continuous aqueous phase of O/W emulsions. |

| HLB Value | Approximately 40 (for commercial grades like Lanette E).[6] | A high HLB value indicates strong hydrophilic character, making it an excellent O/W emulsifier.[7][8] |

| Critical Micelle Concentration (CMC) | Not specifically found in literature; expected to be low, similar to other long-chain alkyl sulfates (e.g., Sodium Dodecyl Sulfate CMC is ~8.2 mM).[9][10] | The concentration above which surfactant molecules self-assemble into micelles; a low CMC indicates efficiency.[10] |

| Typical Use Concentration | 0.1% to 25.0% in cosmetic and pharmaceutical formulations.[2] | The concentration is optimized based on the oil phase content and desired emulsion properties. |

Mechanism of Emulsion Formation and Stabilization

This compound plays a dual role in emulsions: it is crucial during the initial formation of droplets (emulsification) and essential for maintaining the dispersed state over time (stabilization).